molecular formula C11H21N B12623571 N-(Pent-1-en-2-yl)cyclohexanamine CAS No. 921193-79-5

N-(Pent-1-en-2-yl)cyclohexanamine

Cat. No.: B12623571
CAS No.: 921193-79-5
M. Wt: 167.29 g/mol
InChI Key: RTZLNCPGJWOAMC-UHFFFAOYSA-N
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Description

N-(Pent-1-en-2-yl)cyclohexanamine is an organic compound that features a cyclohexane ring bonded to an amine group and a pent-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pent-1-en-2-yl)cyclohexanamine can be synthesized through the condensation reaction of cyclohexylamine with acetylacetonate under azeotropic distillation conditions . This method involves the removal of water to drive the reaction to completion, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous distillation and advanced purification techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(Pent-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may serve as a precursor for biologically active molecules or as a probe in biochemical studies.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(Pent-1-en-2-yl)cyclohexanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Specific pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analogue with a cyclohexane ring bonded to an amine group.

    N-Cyclohexylcyclohexanamine: A related compound with two cyclohexane rings bonded to an amine group.

    N-(Pent-2-en-2-yl)cyclohexanamine: A structural isomer with a different position of the double bond in the pentenyl group.

Uniqueness

N-(Pent-1-en-2-yl)cyclohexanamine is unique due to the presence of the pent-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

921193-79-5

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-pent-1-en-2-ylcyclohexanamine

InChI

InChI=1S/C11H21N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h11-12H,2-9H2,1H3

InChI Key

RTZLNCPGJWOAMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)NC1CCCCC1

Origin of Product

United States

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